Propafenone Dimer Impurity-d10
Overview
Description
Propafenone Dimer Impurity-d10 is a deuterated impurity of Propafenone, a class 1C antiarrhythmic agent used to manage atrial and ventricular arrhythmias. This compound is primarily used in research and analytical studies to ensure the quality and efficacy of Propafenone formulations .
Preparation Methods
The synthesis of Propafenone Dimer Impurity-d10 involves the incorporation of deuterium atoms into the molecular structure of Propafenone Dimer. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Dimerization: Formation of the dimer structure through specific reaction conditions.
Purification: Isolation and purification of the final product to achieve the desired purity and isotopic enrichment
Industrial production methods may involve large-scale deuteration and dimerization processes, utilizing specialized equipment and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Propafenone Dimer Impurity-d10 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propafenone Dimer Impurity-d10 is widely used in scientific research for:
Analytical Chemistry: As a reference standard in the analysis of Propafenone formulations to ensure quality control.
Pharmacokinetics: Studying the metabolic pathways and degradation products of Propafenone.
Toxicology: Assessing the potential toxic effects of impurities in pharmaceutical formulations.
Isotope Labeling Studies: Investigating the behavior of deuterated compounds in biological systems
Mechanism of Action
The mechanism of action of Propafenone Dimer Impurity-d10 is similar to that of Propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing excitability and stabilizing myocardial membranes. This action helps in managing arrhythmias by prolonging the refractory period and decreasing conduction velocity .
Comparison with Similar Compounds
Propafenone Dimer Impurity-d10 can be compared with other impurities and analogs of Propafenone, such as:
Propafenone Glycerol Dimer: Another dimer impurity with a glycerol moiety.
N-Despropyl Propafenone: A metabolite of Propafenone with a different side chain.
Propafenone N-Formyl Impurity: An impurity with a formyl group attached.
The uniqueness of this compound lies in its deuterated structure, which provides distinct advantages in isotope labeling studies and analytical applications.
Biological Activity
Propafenone Dimer Impurity-d10 is a deuterated impurity derived from Propafenone, a Class 1C antiarrhythmic agent used primarily for managing atrial and ventricular arrhythmias. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in relation to cardiac function and toxicity assessments. Understanding the biological activity of this compound is crucial for its application in both clinical and research settings.
- Chemical Name : this compound
- CAS Number : 1346602-27-4
- Molecular Formula : C39H35D10NO6
- Molecular Weight : 633.64 g/mol
- Appearance : Pale yellow thick oil
- Solubility : Soluble in chloroform and ethyl acetate
This compound functions similarly to its parent compound, Propafenone, primarily by interacting with sodium channels in cardiac cells. The mechanism involves:
- Inhibition of Sodium Channels : This action reduces the influx of sodium ions during depolarization, thereby decreasing excitability and conduction velocity in cardiac tissues.
- Modulation of Cardiac Action Potentials : By affecting the action potential duration, it can help manage arrhythmias such as paroxysmal atrial fibrillation and ventricular tachycardia .
Pharmacokinetics
The pharmacokinetic profile of Propafenone suggests that it is well absorbed and significantly bound to plasma proteins, predominantly α1-acid glycoprotein. The metabolism occurs mainly in the liver, producing active metabolites that contribute to its antiarrhythmic effects. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | ~90% (oral administration) |
Bioavailability | 5% - 50% |
Volume of Distribution | 252 L |
Protein Binding | ~97% |
Half-life | 2 - 10 hours |
Cardiac Effects
Research indicates that this compound may exhibit similar antiarrhythmic properties as Propafenone. It has been shown to effectively prolong the effective refractory period and reduce automaticity in cardiac tissues .
Toxicological Studies
A notable aspect of this compound is its role in toxicological assessments. A case study highlighted propafenone toxicity leading to severe cardiac events such as hypotension and dysrhythmias, particularly under conditions of dehydration . This underscores the importance of understanding impurities like Dimer Impurity-d10 in evaluating the safety profiles of pharmaceutical formulations.
Case Studies and Research Findings
-
Toxicity Case Report :
An 80-year-old male experienced propafenone toxicity due to dehydration, presenting with first-degree AV block and widened QRS complexes. Management included fluid optimization and temporary cessation of propafenone, which led to rapid resolution of symptoms . -
Proteomic Analysis :
A study on propafenone's effects on esophageal cancer cells indicated that it induces apoptosis through mitochondrial signaling pathways. The analysis revealed significant alterations in protein expression associated with apoptosis, suggesting potential anticancer properties .
Properties
IUPAC Name |
1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3/i26D2,27D2,28D2,29D2,32D,33D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHIGTXXXXQHQ-QKCORRFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N(CCC)C([2H])([2H])C([2H])(C([2H])([2H])OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858339 | |
Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-27-4 | |
Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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